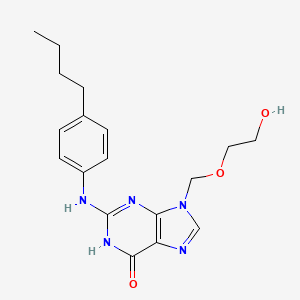
4,5-Dihydro-N-(5-nitro-2-thiazolyl)-4,4,5,5-tetramethyl-2-oxazolamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is a synthetic organic compound that features a unique combination of functional groups, including a nitrothiazole and a dihydrooxazole ring. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine typically involves multi-step organic reactions. One possible route could include:
Formation of the Nitrothiazole Ring: Starting with a thiazole precursor, nitration can be achieved using a mixture of concentrated nitric acid and sulfuric acid.
Formation of the Dihydrooxazole Ring: The dihydrooxazole ring can be synthesized through a cyclization reaction involving an appropriate amino alcohol and a carbonyl compound under acidic or basic conditions.
Coupling Reaction: The final step involves coupling the nitrothiazole and dihydrooxazole intermediates under suitable conditions, possibly using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group in the compound can undergo further oxidation to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst, tin(II) chloride (SnCl2)
Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions
Major Products
Oxidation: Formation of nitroso derivatives
Reduction: Formation of amine derivatives
Substitution: Formation of substituted thiazole derivatives
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry for catalysis.
Material Science: Potential use in the synthesis of novel materials with specific electronic or optical properties.
Biology
Antimicrobial Activity: The nitrothiazole moiety is known for its antimicrobial properties, making this compound a candidate for drug development.
Biochemical Probes: Used as a probe to study enzyme mechanisms or protein interactions.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting specific biological pathways.
Industry
Chemical Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Agriculture: Potential use in the development of agrochemicals.
Mécanisme D'action
The mechanism of action of 4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine would depend on its specific application. For instance, if used as an antimicrobial agent, it might inhibit bacterial enzymes or disrupt cell membrane integrity. The nitro group could be reduced within microbial cells, leading to the formation of reactive intermediates that damage cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Nitrothiazoles: Compounds like nitrofurantoin and nitrothiazole derivatives.
Dihydrooxazoles: Compounds containing the dihydrooxazole ring, such as certain amino acid derivatives.
Uniqueness
4,4,5,5-Tetramethyl-N-(5-nitrothiazol-2-yl)-4,5-dihydrooxazol-2-amine is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to other nitrothiazole or dihydrooxazole compounds.
Propriétés
Numéro CAS |
24229-59-2 |
|---|---|
Formule moléculaire |
C10H14N4O3S |
Poids moléculaire |
270.31 g/mol |
Nom IUPAC |
4,4,5,5-tetramethyl-N-(5-nitro-1,3-thiazol-2-yl)-1,3-oxazol-2-amine |
InChI |
InChI=1S/C10H14N4O3S/c1-9(2)10(3,4)17-7(13-9)12-8-11-5-6(18-8)14(15)16/h5H,1-4H3,(H,11,12,13) |
Clé InChI |
BMKUWMJGWIUSDY-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(OC(=N1)NC2=NC=C(S2)[N+](=O)[O-])(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dichloro-4-hydroxy-N-[2-(1H-indol-3-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12921000.png)


![[2,2'-Bi-1H-pyrrole]-5,5'-dicarboxamide, N,N'-dihexyl-](/img/structure/B12921024.png)
![3-Isoxazolecarboxamide, 5-[[(4-chlorophenyl)thio]methyl]-N-hydroxy-](/img/structure/B12921027.png)









